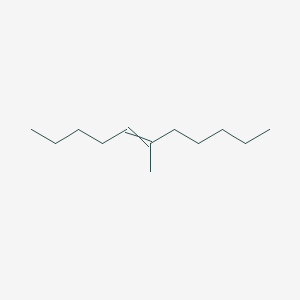

6-Methylundec-5-ene

描述

6-Methylundec-5-ene is an unsaturated hydrocarbon with the molecular formula C₁₂H₂₂, featuring a methyl branch at the 6th carbon and a double bond between carbons 5 and 4. This compound belongs to the family of alkenes, characterized by their reactivity in addition and polymerization reactions.

属性

CAS 编号 |

83687-45-0 |

|---|---|

分子式 |

C12H24 |

分子量 |

168.32 g/mol |

IUPAC 名称 |

6-methylundec-5-ene |

InChI |

InChI=1S/C12H24/c1-4-6-8-10-12(3)11-9-7-5-2/h10H,4-9,11H2,1-3H3 |

InChI 键 |

LUBVTHCRLBKAPB-UHFFFAOYSA-N |

规范 SMILES |

CCCCCC(=CCCCC)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylundec-5-ene can be achieved through several methods. One common approach involves the use of alkenylation reactions, where an alkene is introduced into a precursor molecule. For instance, the compound can be synthesized by the reaction of 1-decene with methylmagnesium bromide under controlled conditions to introduce the methyl group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate the alkenylation reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process.

化学反应分析

Types of Reactions

6-Methylundec-5-ene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.

Substitution: The double bond in this compound can participate in electrophilic addition reactions, where substituents are added to the carbon atoms of the double bond.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for hydrogenation reactions.

Substitution: Halogens (e.g., bromine, chlorine) and acids (e.g., hydrochloric acid) are typical reagents for electrophilic addition reactions.

Major Products Formed

Oxidation: Alcohols, ketones, and carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated alkanes and other substituted derivatives.

科学研究应用

6-Methylundec-5-ene has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in studies involving lipid metabolism and the synthesis of biologically active molecules.

Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may involve this compound as a precursor.

Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.

作用机制

The mechanism of action of 6-Methylundec-5-ene in chemical reactions involves the interaction of its double bond with various reagents. The molecular targets include the carbon atoms of the double bond, which can undergo addition, oxidation, or reduction reactions. The pathways involved depend on the specific reaction conditions and reagents used.

相似化合物的比较

(a) 6-Methyl-(E)-3-undecene (CAS 74630-52-7)

- Structural Difference : The double bond is at position 3 instead of 3.

- Impact : Positional isomerism affects physical properties (e.g., boiling point) and reactivity. Alkenes with internal double bonds (e.g., 5-ene) are generally more stable than terminal analogs (e.g., 3-ene) due to hyperconjugation .

(b) (E)-6,10-Dimethylundec-5-en-2-one (CAS 689-66-7)

- Structural Difference : Contains a ketone group at position 2 and an additional methyl group at position 10.

- Impact: The ketone introduces polarity, increasing boiling point and solubility in polar solvents compared to this compound. The conjugated enone system (C=O and C=C) enhances reactivity in Michael addition or Diels-Alder reactions .

Functional Group Variants

(a) (4S,5S,6R,7S,E)-4-Hydroxy-6-methoxy-5,7-dimethylundec-9-en-2-one (Compound 14 in )

- Structural Difference : Hydroxy and methoxy substituents at positions 4 and 6, respectively, and a ketone at position 2.

- Impact : Increased hydrogen-bonding capacity and steric hindrance alter solubility and reduce volatility. The hydroxyl group enables participation in acid-base chemistry, unlike this compound.

(b) 5-Methylcyclopentadiene (CAS 96-38-8)

- Structural Difference : Cyclic diene with a methyl substituent.

- Impact : The cyclic structure confers rigidity and enhanced stability in coordination complexes compared to linear alkenes like this compound.

- Applications: Widely used in organometallic catalysis (e.g., ligand for transition metals), whereas this compound’s applications in this area remain speculative .

Physicochemical Properties (Inferred)

| Property | This compound | (E)-6,10-Dimethylundec-5-en-2-one | 5-Methylcyclopentadiene |

|---|---|---|---|

| Boiling Point | Moderate (~200°C*) | Higher (~250°C*) | Low (~100°C*) |

| Polarity | Low | High (due to ketone) | Low |

| Reactivity | Alkene addition | Enone reactions | Diene coordination |

| Applications | Catalysis (hypothetical) | Fragrances, pharmaceuticals | Organometallic catalysts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。